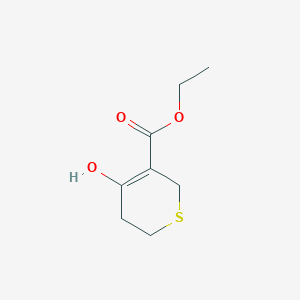![molecular formula C7H7N5O B13111148 7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is known for its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable compound for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide typically involves the reaction of 7H-Pyrrolo[2,3-d]pyrimidine with hydrazine derivatives. One common method includes the following steps:
Starting Material: 7H-Pyrrolo[2,3-d]pyrimidine is used as the starting material.
Hydrazine Reaction: The starting material is reacted with hydrazine hydrate under reflux conditions.
Purification: The resulting product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Halogenated reagents like bromoethane; reactions are conducted under reflux conditions in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyrrolopyrimidine core.
科学的研究の応用
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.
Medicine: Explored for its therapeutic potential in treating cancer, inflammatory diseases, and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use in developing kinase inhibitors.
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile: Used as a scaffold for designing selective inhibitors.
7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: Investigated for its potential in medicinal chemistry.
Uniqueness
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide stands out due to its unique hydrazide functional group, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C7H7N5O |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
7H-pyrrolo[2,3-d]pyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C7H7N5O/c8-12-7(13)5-2-10-6-4(5)1-9-3-11-6/h1-3H,8H2,(H,12,13)(H,9,10,11) |
InChIキー |
XWFPKFDTQAGXQJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=CN=CN=C2N1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)





![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)




![4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)
